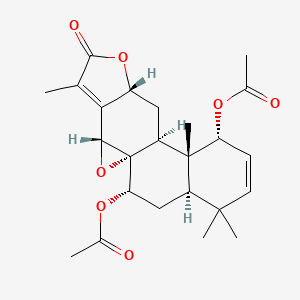
Gelomulide M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gelomulide M is an abietane diterpenoid that is ent-abieta-2(3),13(15)-diene-16,12-olide substituted by beta-acetoxy groups at positions 1 and 7 and a beta-epoxy group across positions 8 and 14. Isolated from the leaves of Gelonium aequoreum, it exhibits moderate cytotoxicity against lung (A549), breast (MDAMB-231 and MCF7), and liver (HepG2) cancer cell lines. It has a role as a metabolite and an antineoplastic agent. It is a gamma-lactone, an abietane diterpenoid, an acetate ester, an epoxide and an organic heteropentacyclic compound.
Aplicaciones Científicas De Investigación
Chemical and Biotransformation Studies
Research on Gelomulide M and related compounds primarily focuses on chemical and biotransformation. For example, a study by Gondal and Choudhary (2012) explored the chemical and biotransformations of Gelomulide F, a rare diterpene lactone. They found that fermentation of Gelomulide F with Sachromyces cerevisiae transformed it into Gelomulide D and E, indicating the potential for producing various derivatives through biotransformation processes (Gondal & Choudhary, 2012).
Anticancer Properties
Another key area of research is the potential anticancer properties of Gelomulide compounds. Yang et al. (2011) found that Gelomulide K acts as a caspase-independent cell death-inducing agent that synergizes with paclitaxel in breast cancer cells. This suggests that Gelomulide compounds may be valuable in cancer treatment, especially in enhancing the efficacy of existing therapies (Yang et al., 2011).
Microbial Transformations
Choudhary et al. (2005) conducted a study on microbial transformation of Gelomulide G. They discovered that incubation with Aspergillus niger and Cunninghamella elegans yielded new metabolites, highlighting the role of microbial processes in modifying and potentially enhancing the properties of Gelomulide compounds (Choudhary et al., 2005).
Stereostructure Analysis
Talapatra et al. (1998) focused on the stereostructures and molecular conformations of Gelomulides G-J, illustrating the complexity and diversity of these compounds. Understanding their structures is crucial for potential drug development and other applications (Talapatra et al., 1998).
Propiedades
Fórmula molecular |
C24H30O7 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
[(1R,3R,8R,10S,11R,12R,16R,18S)-12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,13-dien-18-yl] acetate |
InChI |
InChI=1S/C24H30O7/c1-11-19-14(30-21(11)27)9-16-23(6)15(22(4,5)8-7-17(23)28-12(2)25)10-18(29-13(3)26)24(16)20(19)31-24/h7-8,14-18,20H,9-10H2,1-6H3/t14-,15-,16+,17-,18+,20-,23-,24-/m1/s1 |
Clave InChI |
ZHVJRNZAMURVAT-UGFIOAGRSA-N |
SMILES isomérico |
CC1=C2[C@@H](C[C@H]3[C@]4([C@H](C[C@@H]([C@@]35[C@@H]2O5)OC(=O)C)C(C=C[C@H]4OC(=O)C)(C)C)C)OC1=O |
SMILES canónico |
CC1=C2C(CC3C4(C(CC(C35C2O5)OC(=O)C)C(C=CC4OC(=O)C)(C)C)C)OC1=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



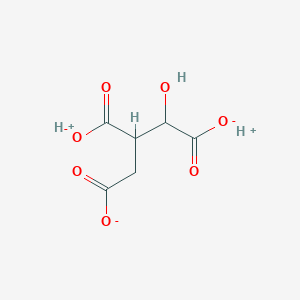
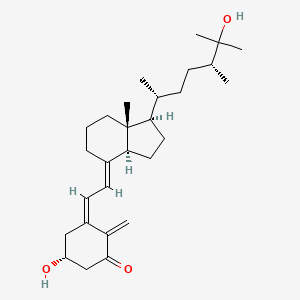
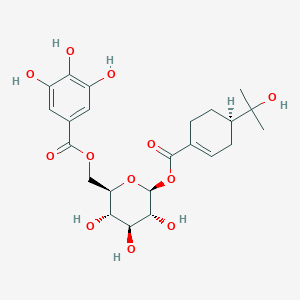
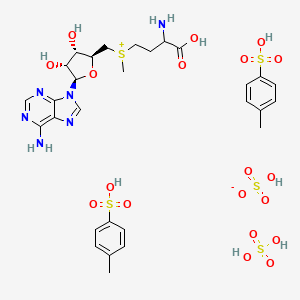
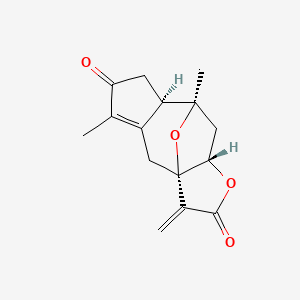
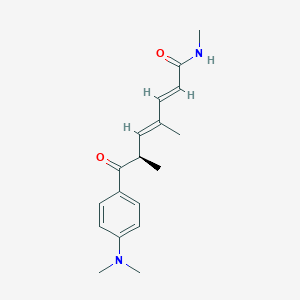

![N-[(Z)-2-benzoyl-1-methylvinyl]acetamide](/img/structure/B1263673.png)
![4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium](/img/structure/B1263677.png)

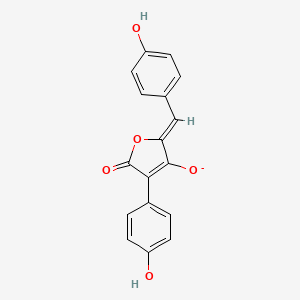
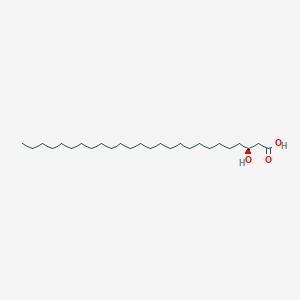
![(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263683.png)
